molecular formula C22H21N3O3 B2659935 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 252551-73-8

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2659935
CAS No.: 252551-73-8
M. Wt: 375.428
InChI Key: CASNSBWMVCDORS-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound known for its unique photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 7-diethylamino-4-hydroxycoumarin with 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then undergo various processes, such as fluorescence emission or energy transfer, depending on the environment and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    7-diethylamino-4-hydroxycoumarin: Known for its fluorescence and used in similar applications.

    5-(4-methylphenyl)-1,3,4-oxadiazole: Another compound with notable photophysical properties.

Uniqueness

What sets 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is its combination of structural elements from both coumarin and oxadiazole families, resulting in unique fluorescence characteristics and potential for diverse applications .

Properties

IUPAC Name

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-25(5-2)17-11-10-16-12-18(22(26)27-19(16)13-17)21-24-23-20(28-21)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNSBWMVCDORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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